2-(4-Cyanophenyl)-4-fluorobenzoic acid
Description
2-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS: 1261969-32-7) is a fluorinated benzoic acid derivative with a cyano-substituted biphenyl structure. Its molecular formula is C₁₄H₈FNO₂, and it has a molar mass of 241.22 g/mol . The compound features a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 4-cyanophenyl group at the 2-position. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical research, organic synthesis, and materials science.
Properties
IUPAC Name |
2-(4-cyanophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGDFLORMAXNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688810 | |
| Record name | 4'-Cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-60-8 | |
| Record name | 4'-Cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-fluorobenzoic acid typically involves the reaction of 4-cyanophenylboronic acid with 4-fluorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-Cyanophenyl)-4-fluorobenzoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also enhances the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Fluorobenzoic Acid (C₇H₅FO₂)
- Key Differences: Lacks the 4-cyanophenyl group.
- Properties : The fluorine atom enhances acidity (pKa ~2.6) and participates in hydrogen bonding. Its simpler structure results in lower molecular weight (140.11 g/mol ) and higher solubility in polar solvents compared to the target compound .
- Applications : Used as a building block in agrochemicals and pharmaceuticals.
4-(4-Cyanophenyl)-2-fluorobenzoic Acid (CAS 1261929-01-4)
- Key Differences: Fluorine and cyano groups are swapped (fluorine at 2-position, cyano at 4-position).
- Properties: Similar molecular weight (241.22 g/mol) but distinct electronic effects due to substituent positions. The electron-withdrawing cyano group at the para position may increase acidity compared to ortho-substituted analogues .
3-(4-Cyanophenyl)-4-fluorobenzoic Acid (CAS 1261969-32-7)
- Key Differences: Fluorine at 4-position and cyano at 3-position on the biphenyl ring.
- Properties : Altered dipole moment and crystal packing due to meta-substitution. Likely exhibits reduced planarity compared to para-substituted derivatives, affecting solubility and melting point .
4-Fluoro-2-(phenylamino)benzoic Acid
- Key Differences: Replaces the cyanophenyl group with a phenylamino moiety.
- Properties: Intramolecular N–H⋯O hydrogen bonds and dimer formation via O–H⋯O interactions dominate its crystal structure. The amino group introduces basicity, contrasting with the acidic cyano group in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2-(4-Cyanophenyl)-4-fluorobenzoic acid | 241.22 | Not reported | -COOH, -F, -C≡N |
| 4-Fluorobenzoic acid | 140.11 | 185–187 | -COOH, -F |
| 2-Acetamido-4-fluorobenzoic acid | 197.16 | 212–216 | -COOH, -F, -NHCOCH₃ |
| 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid | 264.68 | Not reported | -COOH, -F, -Cl, -CH₃ |
Notes:
- Cyano Group Impact: The -C≡N group in 2-(4-Cyanophenyl)-4-fluorobenzoic acid enhances electron-withdrawing effects, lowering pKa compared to non-cyano analogues.
Biological Activity
2-(4-Cyanophenyl)-4-fluorobenzoic acid is an aromatic compound that features both a cyano group and a fluorine atom attached to a benzoic acid core. This unique structure is of significant interest in medicinal chemistry and materials science due to its potential biological activity. Understanding its biological effects, mechanisms of action, and applications can provide insights into its utility in drug development and other scientific fields.
The chemical formula for 2-(4-Cyanophenyl)-4-fluorobenzoic acid is with a molecular weight of approximately 229.22 g/mol. It possesses both hydrophilic (due to the carboxylic acid group) and lipophilic (due to the aromatic rings) characteristics, which influence its biological interactions.
The biological activity of 2-(4-Cyanophenyl)-4-fluorobenzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups can enhance binding affinity and selectivity towards specific biological targets. These interactions may lead to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Research has indicated that derivatives of fluorobenzoic acids exhibit antimicrobial properties. For instance, studies have shown that compounds related to 4-fluorobenzoic acid have significant activity against various bacterial strains. The introduction of additional functional groups, such as cyano groups, can further enhance these properties.
Anticancer Activity
Compounds with similar structures have been evaluated for their anticancer potential. The incorporation of cyano and fluorine atoms has been linked to increased cytotoxicity against cancer cell lines. Specific derivatives have demonstrated selective inhibition of cancer cell proliferation, making them candidates for further development in cancer therapeutics.
Case Studies
- Study on Antimicrobial Activity : A series of hydrazide hydrazones derived from 4-fluorobenzoic acid were synthesized and evaluated for their antimicrobial efficacy. The results indicated that these compounds exhibited strong antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
- Anticancer Evaluation : Another study focused on the synthesis of new derivatives of 4-fluorobenzoic acid, which were tested against various cancer cell lines. The findings revealed that certain derivatives showed promising results in inhibiting tumor growth, suggesting potential applications in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Cyanophenyl)-4-fluorobenzoic acid | Cyano and fluorine substituents | Antimicrobial, Anticancer |
| 4-Cyanophenylacetic acid | Lacks fluorine | Moderate antibacterial |
| 6-Fluorobenzoic acid | Lacks cyano group | Limited biological activity |
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